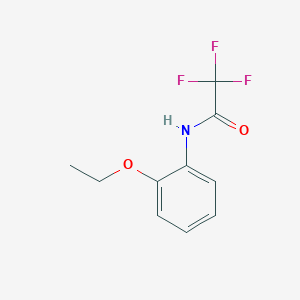![molecular formula C19H24N4O2S B406949 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 303973-45-7](/img/structure/B406949.png)
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, thrombosis, and neuronal signaling. MRS2500 has been extensively studied in scientific research for its potential applications in various fields.
作用机制
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, thrombosis, and neuronal signaling. This compound binds to the P2Y1 receptor and blocks its activation by adenosine triphosphate (ATP), a natural ligand for the receptor. This inhibition of the P2Y1 receptor signaling pathway leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound can inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders. This compound can also inhibit neuronal signaling, making it a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor signaling pathway and study its effects. However, one of the main limitations of using this compound is its high cost and limited availability, which can make it difficult for researchers to obtain the compound for their experiments.
未来方向
There are several future directions for the study of 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and lower cost. Another potential direction is the study of this compound in combination with other therapeutic agents for the treatment of thrombotic and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione can be synthesized using a multi-step synthesis method. The synthesis starts with the reaction between 3-methyl-4-nitrobenzoic acid and 3-methylbutyl mercaptan to form 3-methyl-4-(3-methylbutylsulfanyl)benzoic acid. The next step involves the reaction between 3-methyl-4-(3-methylbutylsulfanyl)benzoic acid and 3-methylphenylmethylamine to form the intermediate compound. The final step involves the reaction between the intermediate compound and cyanuric chloride to form this compound.
科学研究应用
3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione has been extensively studied in scientific research for its potential applications in various fields. One of the main applications of this compound is in the field of platelet aggregation and thrombosis. Studies have shown that this compound can inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders.
Another potential application of this compound is in the field of neuroscience. Studies have shown that the P2Y1 receptor is involved in neuronal signaling, and this compound can inhibit this signaling pathway. This makes this compound a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)8-9-26-19-20-16-15(17(24)21-18(25)22(16)4)23(19)11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQBRIIVQQOHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B406866.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B406867.png)
![1-(4-chlorophenyl)-3-methyl-4-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B406868.png)
![3,3'-dimethyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406871.png)
![4-Benzo[a]phenazin-5-ylmorpholine](/img/structure/B406873.png)

![4-N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B406877.png)
![4-{[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B406878.png)
![4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406881.png)
![4-[5-(1-naphthyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406882.png)

![Pentyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406885.png)
![Octyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406886.png)
![4-{[(3-Iodophenyl)carbonyl]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenyl 3-iodobenzoate](/img/structure/B406888.png)